5-methyl-N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine

Description

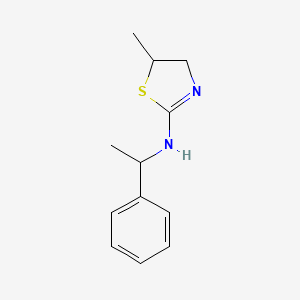

This compound belongs to the 4,5-dihydro-1,3-thiazol-2-amine class, characterized by a partially saturated thiazole ring with a methyl group at position 5 and an N-(1-phenylethyl) substituent. The stereochemistry of the phenylethyl group and the thiazoline ring may influence its interactions in biological systems .

Properties

Molecular Formula |

C12H16N2S |

|---|---|

Molecular Weight |

220.34 g/mol |

IUPAC Name |

5-methyl-N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine |

InChI |

InChI=1S/C12H16N2S/c1-9-8-13-12(15-9)14-10(2)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,13,14) |

InChI Key |

ZJIQMPFFCHYYLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN=C(S1)NC(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1-phenylethanone with thiourea in the presence of a base, followed by methylation of the resulting intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazoles.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

5-methyl-N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-methyl-N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural differences and similarities:

Physicochemical Properties

- Chirality: The (5R)-configured S0B compound highlights the importance of stereochemistry in biological activity, though the target compound’s chiral 1-phenylethyl group may further modulate receptor binding.

- Substituent Effects:

- Phenylethyl vs. Phenyl Groups: The phenylethyl chain in the target compound and S0B may enhance lipophilicity compared to smaller phenyl substituents (e.g., 3-methylphenyl) .

- Fluorine Substitution: The fluorine atom in N-(5-fluoro-2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine could improve metabolic stability and binding affinity via electronegative interactions .

Biological Activity

5-Methyl-N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Formula : C12H16N2S

- Molecular Weight : 220.33 g/mol

- CAS Number : 355156-11-5

The biological activity of this compound is primarily linked to its interaction with specific molecular targets in cellular pathways. Research indicates that compounds with similar thiazole structures often exhibit inhibition of key enzymes involved in cancer progression and inflammation.

Enzyme Inhibition

Studies have shown that thiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, structural analogs have demonstrated selectivity against CDK9, a target involved in transcription elongation in cancer cells .

Biological Activity Overview

The compound has been investigated for various biological activities:

- Anticancer Activity :

-

Anti-inflammatory Effects :

- Thiazole derivatives are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, which is beneficial in conditions such as arthritis and other inflammatory diseases.

-

Neuroprotective Properties :

- Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of various thiazole derivatives on colon cancer cell lines. The findings indicated that compounds structurally related to this compound showed significant inhibition of cell proliferation and induced multipolar mitosis in treated cells .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | 10 | Induces apoptosis |

| Analog A | 15 | Inhibits CDK9 |

| Analog B | 20 | Disrupts microtubule dynamics |

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, the compound was administered to assess its effect on inflammatory markers. Results showed a significant reduction in TNF-alpha levels compared to controls, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.